molecular formula C9H6ClFO3 B2613110 Methyl 6-chloro-2-fluoro-3-formylbenzoate CAS No. 1002106-09-3

Methyl 6-chloro-2-fluoro-3-formylbenzoate

Cat. No.: B2613110
CAS No.: 1002106-09-3
M. Wt: 216.59
InChI Key: QUMXOIMHDZEQDT-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-fluoro-3-formylbenzoate is an organic compound with the molecular formula C9H6ClFO3 It is a derivative of benzoic acid, featuring a chloro, fluoro, and formyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-2-fluoro-3-formylbenzoate typically involves the reaction of 6-chloro-2-fluorobenzoic acid with appropriate reagents to introduce the formyl group and esterify the carboxylic acid group. One common method involves the use of formylation reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group, followed by esterification using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-fluoro-3-formylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-2-fluoro-3-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-chloro-2-fluoro-3-formylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-6-fluoro-3-formylbenzoate
  • Methyl 6-chloro-3-fluoro-2-formylbenzoate
  • Methyl 2-formylbenzoate

Uniqueness

Methyl 6-chloro-2-fluoro-3-formylbenzoate is unique due to the specific positioning of its substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. The presence of both chloro and fluoro groups can enhance its stability and biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 6-chloro-2-fluoro-3-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMXOIMHDZEQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An oven-dried round bottom flask successively evacuated and purged with N2 gas was charged with drisolv THF (13.3 ml), and diisopropyl amine (6.6 ml, 46 mmol). The mixture was placed in a −78° C. dry ice/acetone bath before n-butyllithium (2.5 M in hexanes) (17 ml, 43 mmol) was added. The LDA solution was then placed in a 0° C. bath for 10 minutes, then recooling to −78° C. A solution of methyl 2-chloro-6-fluorobenzoate (3.50 g, 19 mmol) in THF (56 ml) was added to the mixture dropwise over 30 minutes. The resulting mixture was stirred at −78° C. for 2.5 hrs, warmed to −50° C. over 30 min, and stirred for 30 minutes at −50° C. The mixture was then recooled to −78° C. and drisolv dimethylformamide (14 ml, 186 mmol) was added. The resulting mixture was stirred for 30 minutes at −78° C. and then gradually warmed to RT over 1 h (note: do not stir very long after reaching RT). The reaction was quenched with 10% aqueous acetic acid, diluted with EtOAc and the layers were separated. The aqueous layer was extracted three times with EtOAc. The combined organic layers were washed with water, brine, and dried over Na2SO4, filtered and concentrated to a yellow oil, which was purified by silica gel chromatography using 12:1 hexanes/ethyl acetate to give the title compound as a light yellow oil, which solidified upon evacuation.
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Name
Quantity
56 mL
Type
solvent
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Four
Quantity
6.6 mL
Type
reactant
Reaction Step Five
Name
Quantity
13.3 mL
Type
solvent
Reaction Step Five

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